1-(4-Phenylpiperazin-1-yl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-20-7-9-21(10-8-20)25-27-26(33-28-25)22-11-13-29(14-12-22)19-24(32)31-17-15-30(16-18-31)23-5-3-2-4-6-23/h2-10,22H,11-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMXTMWDJZNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Phenylpiperazin-1-yl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a complex organic compound that integrates various structural motifs known for their biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure features:
- A piperazine ring with a phenyl substituent.
- A triazolo-pyridazine moiety .
- A thioether linkage .
This unique combination may influence its interaction with biological targets, particularly within neurotransmitter systems and metabolic pathways.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : In a study involving breast cancer cell lines (MCF-7), certain derivatives showed IC50 values ranging from 15.63 μM to 18 μM, indicating moderate to significant efficacy against these cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of PARP1 Activity : Similar compounds have been shown to inhibit the catalytic activity of PARP1, a key enzyme in DNA repair pathways. For example, compound 5e demonstrated an inhibition rate of 82.1% at 100 µM .
- Microtubule Interaction : Some derivatives have been reported to bind to tubulin within the colchicine-binding site, leading to depolymerization and subsequent apoptosis in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 5e | Piperazine + oxadiazole | PARP1 inhibition | 18 |
| Compound 4m | Piperazine + CA-4 core | Antiproliferative | 0.190 |
| Compound PYZ3 | Pyrazole derivatives | COX-II inhibition | 0.011 |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that derivatives of the compound significantly inhibited the growth of MCF-7 cells, suggesting potential use in breast cancer therapies.
- Neurotransmitter Modulation : The piperazine component may interact with serotonin and dopamine receptors, which could be beneficial in treating psychiatric disorders.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes piperazine and oxadiazole moieties, which are known for their biological activities. The synthesis typically involves multi-step reactions that may include the formation of piperidine and oxadiazole derivatives through condensation reactions and cyclization processes.
Anticancer Properties
Research indicates that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of piperazine derivatives with modifications that enhance their efficacy against microtubules, a validated target in cancer therapy. Specifically, compounds derived from similar structures demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related piperazine derivatives have shown promising results against bacterial strains, indicating that modifications to the oxadiazole structure could lead to enhanced antimicrobial efficacy . The presence of the piperazine ring is often associated with improved solubility and bioavailability, which are critical for therapeutic applications.
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds with similar piperazine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition studies showed varying degrees of activity, with some derivatives achieving low micromolar IC50 values .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
- Methodology : Utilize stepwise coupling reactions, starting with the preparation of the piperazine and oxadiazole subunits. Key steps include:
- Nucleophilic substitution for piperazine-ethanone linkage (e.g., using chloroacetyl intermediates) .
- Cyclocondensation for oxadiazole formation (e.g., reacting amidoximes with carboxylic acid derivatives under microwave-assisted conditions) .
- Purification : Employ column chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) to isolate high-purity product .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and oxadiazole carbons (δ 160–165 ppm). Confirm spatial proximity of substituents via NOESY .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns (e.g., cleavage at the ethanone bridge) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., ~60° for p-tolyl-oxadiazole vs. piperazine) .
Q. How should stability studies be designed for this compound under laboratory conditions?
- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the oxadiazole ring .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 1.0 mL/min acetonitrile/water) to detect hydrolysis products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the p-tolyl-oxadiazole moiety?
- Approach : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the aryl ring) and test binding affinity to serotonin/dopamine receptors .
- Data Interpretation : Compare IC50 values (e.g., p-tolyl vs. nitro-substituted analogs) to identify steric/electronic effects on receptor selectivity .
- Contradictions : Address discrepancies in activity by validating assays across multiple cell lines (e.g., HEK-293 vs. CHO-K1) .
Q. How to resolve conflicting biological activity data across in vitro and in vivo models?
- Case Example : If in vitro assays show potent 5-HT1A antagonism (IC50 = 50 nM) but in vivo tests lack efficacy:
- Evaluate blood-brain barrier permeability via PAMPA assays (logPe < –3 suggests poor CNS penetration) .
- Modify the compound with prodrug strategies (e.g., esterification of the ethanone group) to enhance bioavailability .
Q. What computational methods predict binding modes with target receptors?
- Docking Simulations : Use AutoDock Vina to model interactions with the 5-HT1A receptor (PDB ID: 7E2Z). Focus on hydrogen bonding between oxadiazole and Asp116 .
- MD Simulations : Run 100-ns trajectories to assess stability of the piperazine-ethanone linker in the receptor’s hydrophobic pocket .
- Validation : Cross-reference computational data with mutagenesis studies (e.g., Ala substitution of Asp116 reduces binding by >80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
